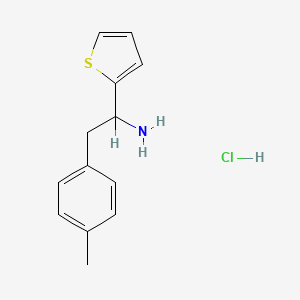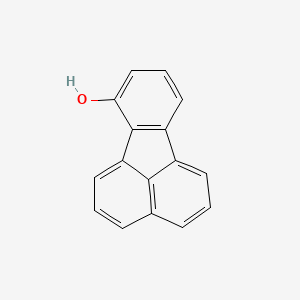
Fluoranthen-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoranthen-7-ol is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is a derivative of fluoranthene, which is known for its interesting photophysical and fluorescence properties. This compound has a molecular formula of C16H10O and is characterized by the presence of a hydroxyl group (-OH) attached to the fluoranthene structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fluoranthen-7-ol can be achieved through various synthetic routes. One common method involves the hydroxylation of fluoranthene using reagents such as hydrogen peroxide (H2O2) in the presence of a catalyst like iron(III) chloride (FeCl3). This reaction typically occurs under mild conditions and results in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar hydroxylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Fluoranthen-7-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form fluoranthen-7-one using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to fluoranthen-7-amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Fluoranthen-7-one.
Reduction: Fluoranthen-7-amine.
Substitution: Halogenated fluoranthenes (e.g., fluoranthen-7-chloride).
Wissenschaftliche Forschungsanwendungen
Fluoranthen-7-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a probe in drug discovery.
Industry: Utilized in the development of organic electronic materials and fluorescent probes
Wirkmechanismus
The mechanism of action of fluoranthen-7-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in this compound can form hydrogen bonds with biomolecules, influencing their structure and function. Additionally, the compound’s aromatic structure allows it to interact with various enzymes and receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoranthene: The parent compound of fluoranthen-7-ol, known for its photophysical properties.
Benzo[a]pyrene: Another PAH with similar structural features but different biological activities.
Phenanthrene: A PAH with a similar aromatic structure but lacking the hydroxyl group.
Uniqueness of this compound
This compound is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological interactions compared to other PAHs. This functional group enhances its solubility in polar solvents and allows for specific hydrogen bonding interactions, making it valuable in various research applications .
Eigenschaften
CAS-Nummer |
85923-80-4 |
|---|---|
Molekularformel |
C16H10O |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
fluoranthen-7-ol |
InChI |
InChI=1S/C16H10O/c17-14-9-3-7-12-11-6-1-4-10-5-2-8-13(15(10)11)16(12)14/h1-9,17H |
InChI-Schlüssel |
RSFOAWUHVTXOSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C(=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14416099.png)
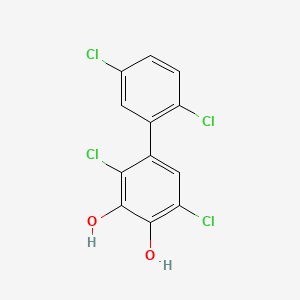



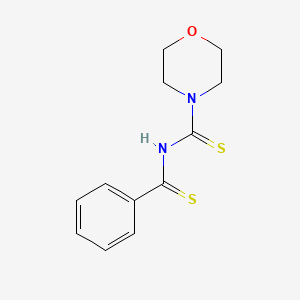

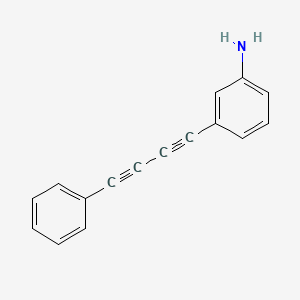
![1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline](/img/structure/B14416149.png)
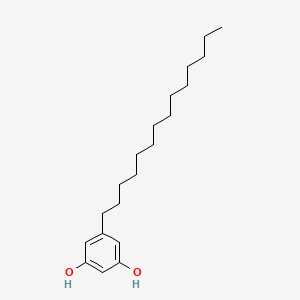
![2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-3,4-dimethyl-1H-indol-2-yl]-2-oxoacetamide](/img/structure/B14416164.png)
![Acetamide, N-[4-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]phenyl]-](/img/structure/B14416166.png)

